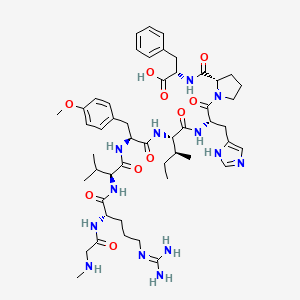
2,2'-ジシアノビフェニル
説明
1,1'-Biphenyl]-2,2'-dicarbonitrile, also known as BPDCN, is a synthetic organic compound with a wide range of applications in the field of science. BPDCN has been studied extensively due to its unique properties and potential applications in the laboratory.
科学的研究の応用
- 研究者は、鈴木カップリングと脱メチル化反応を用いて、一連のビフェニルおよびジベンゾフラン誘導体を合成しました . これらのうち、4'-(トリフルオロメチル)-[1,1'-ビフェニル]-3,4,5-トリオール (6i) および 5-(9H-カルバゾール-2-イル) ベンゼン-1,2,3-トリオール (6m) は、抗生物質耐性グラム陽性菌およびグラム陰性菌病原体に対して強力な抗菌活性を示しました。これらの化合物は、新規抗菌薬の道を切り開く可能性があります。
- 歴史的に、ポリ塩化ビフェニル (PCB) は、コンデンサや変圧器の電気絶縁流体として使用されていました . PCBの使用は、環境上の懸念から減少していますが、その特性を理解することは電気工学において依然として重要です。
- 科学研究は、新薬、医療治療、ワクチン、診断ツールの開発に貢献しています . [1,1'-ビフェニル]-2,2'-ジカルボニトリルの潜在的な治療用途を調査することは、貴重な洞察を得る可能性があります。
- ビフェニル化合物のスケーラブルな合成と反応が調査されています . [1,1'-ビフェニル]-2,2'-ジカルボニトリルのさまざまな化学変換における反応性を調査することは、新しい合成経路につながる可能性があります。
- PCBは、シーラント、接着剤、プラスチックなどの製品における可塑剤および難燃剤として、他の化学物質とブレンドされていました . PCBはもはや使用されていませんが、材料科学におけるその役割を理解することは、より安全な代替品を明らかにします。
抗菌剤
電気絶縁流体
医療とヘルスケア
化学合成と反応
可塑剤と難燃剤
作用機序
Mode of Action
Like other biphenyl compounds, it may interact with various proteins or enzymes, altering their function and leading to changes in cellular processes .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile’s action are currently unknown. Its impact on cellular processes, gene expression, and overall cell health requires further investigation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
生化学分析
Biochemical Properties
[1,1’-Biphenyl]-2,2’-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between [1,1’-Biphenyl]-2,2’-dicarbonitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, [1,1’-Biphenyl]-2,2’-dicarbonitrile can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2,2’-dicarbonitrile exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds. Additionally, [1,1’-Biphenyl]-2,2’-dicarbonitrile can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term exposure to [1,1’-Biphenyl]-2,2’-dicarbonitrile can lead to cumulative effects on cellular function, such as prolonged oxidative stress and altered metabolic activity. These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2,2’-dicarbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, [1,1’-Biphenyl]-2,2’-dicarbonitrile can exhibit toxic effects, including liver damage and disruption of normal metabolic processes .
Metabolic Pathways
[1,1’-Biphenyl]-2,2’-dicarbonitrile is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of [1,1’-Biphenyl]-2,2’-dicarbonitrile, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and the levels of different metabolites within the cell .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-2,2’-dicarbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-2,2’-dicarbonitrile can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-2,2’-dicarbonitrile is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can affect its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing [1,1’-Biphenyl]-2,2’-dicarbonitrile to specific subcellular locations .
特性
IUPAC Name |
2-(2-cyanophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQREGRMKWTMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295815 | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-02-0 | |
| Record name | Diphenonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)


